Dopamine D4 Receptor Binding: A >100-Fold Affinity Loss Compared to Optimized Pyridinylpiperazine Oximes
The designated compound, a methylpiperazine ethanone O-methyloxime, demonstrates negligible binding affinity for the human dopamine D4 receptor, with a Ki greater than 10,000 nM [1]. This is in direct contrast to the prototypical pyridinylpiperazine propanone O-methyloxime (compound 59a), which exhibits a Ki of 1.2 nM for the same receptor [2]. This difference represents a >8,300-fold loss in affinity, underscoring the critical role of the pyridinyl group and the propanone linker for high DRD4 potency.
| Evidence Dimension | Dopamine D4 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Compound 59a (E)-1-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime) Ki = 1.2 nM |
| Quantified Difference | >8,300-fold lower affinity |
| Conditions | Displacement of [125I]IABN from human D4 receptors expressed in HEK293 cells. |
Why This Matters
This data is critical for procurement: if the goal is a high-affinity DRD4 agonist tool compound, this substance is not a suitable replacement for optimized pyridinylpiperazine oximes, and its use would lead to drastically different experimental outcomes.
- [1] BindingDB. BDBM50378004: CHEMBL1627318 (US8748608, 45). BindingDB, 2014. View Source
- [2] Kolasa, T., et al. 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. J. Med. Chem., 2006, 49 (17), 5093–5109. View Source
